6,4'-Dihydroxy-7-methoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKTABHCQFBQV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6,4'-Dihydroxy-7-methoxyflavanone

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6,4'-Dihydroxy-7-methoxyflavanone, a naturally occurring flavonoid with significant therapeutic potential.

Chemical Identity and Structure

IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[1]

Synonyms: this compound, (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one[1]

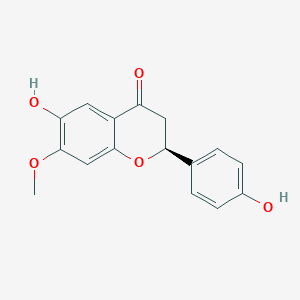

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C16H14O5 | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| CAS Number | 189689-32-5 | [2][3] |

| Predicted Boiling Point | 555.9 ± 50.0 °C | [3] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.57 ± 0.40 | [3] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 286.084124 g/mol | [1] |

| Monoisotopic Mass | 286.084124 g/mol | [1] |

| Topological Polar Surface Area | 76 Ų | [1] |

Experimental Protocols

Isolation from Dalbergia odorifera

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry.

Chemical Synthesis

While a specific protocol for the synthesis of this compound was not found, a general and widely used method for synthesizing flavanones involves the acid-catalyzed cyclization of a corresponding chalcone precursor.[4][5] The synthesis would likely proceed in two main steps:

-

Chalcone Synthesis (Claisen-Schmidt Condensation): This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and a substituted benzaldehyde. For the synthesis of the precursor to this compound, this would likely involve the reaction of 2',5'-dihydroxy-4'-methoxyacetophenone with 4-hydroxybenzaldehyde.

-

Flavanone Cyclization (Intramolecular Michael Addition): The resulting chalcone is then treated with a strong acid, such as sulfuric acid or hydrochloric acid, in a suitable solvent like ethanol. This promotes an intramolecular Michael addition, leading to the cyclization of the chalcone to form the flavanone ring system.[4][5] The reaction mixture is typically refluxed for several hours, after which the product is isolated by precipitation and purified by recrystallization or chromatography.[4][5]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] A significant area of research has focused on its role in bone metabolism and cellular senescence.

Inhibition of Osteoclastogenesis via the RANKL/MAPK Signaling Pathway

This compound has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through its modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Signaling Pathway Diagram:

Caption: Inhibition of the RANKL-induced MAPK signaling pathway by this compound.

Upon binding of RANKL to its receptor RANK on the surface of osteoclast precursors, the adaptor protein TRAF6 is recruited. This initiates a downstream signaling cascade that includes the activation of Mitogen-Activated Protein Kinases (MAPKs), such as JNK, ERK, and p38. Activated MAPKs, in turn, promote the expression and activation of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are essential for osteoclast differentiation and function. This compound exerts its inhibitory effect by suppressing the activation of the MAPK pathway, thereby downregulating the expression of c-Fos and NFATc1 and ultimately inhibiting osteoclastogenesis.

Protection Against Cellular Senescence via the SIRT1/Akt Pathway

Recent studies have also highlighted the protective effects of this compound against oxidative stress-induced premature cellular senescence.[6] This activity is mediated through the upregulation of Sirtuin 1 (SIRT1) and the inhibition of the Akt signaling pathway.[6]

Logical Relationship Diagram:

Caption: Protective effect of this compound against cellular senescence.

Oxidative stress is a known inducer of premature senescence. This compound counteracts this by upregulating the expression and activity of SIRT1, a protein deacetylase with a crucial role in cellular stress resistance and longevity.[6] Simultaneously, it inhibits the phosphorylation and activation of Akt, a key kinase in a signaling pathway that promotes cell survival but can also contribute to senescence under certain conditions.[6] By modulating these two pathways, this compound effectively protects cells from premature aging.

Conclusion

This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in bone metabolism and cellular senescence makes it a compelling candidate for further investigation in the development of novel therapeutics for a range of age-related and inflammatory diseases. This guide provides a foundational resource for researchers to understand and explore the potential of this intriguing flavonoid.

References

- 1. This compound | C16H14O5 | CID 25181514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 189689-32-5 [m.chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide on its Antioxidant and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavanone that has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | PubChem |

| Molecular Weight | 286.28 g/mol | PubChem |

| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | PubChem |

| CAS Number | 189689-32-5 | PubChem |

Antioxidant Effects

One study has demonstrated that this compound protects human dermal fibroblasts from premature senescence induced by hydrogen peroxide (H₂O₂).[2] This protective effect is attributed to its ability to upregulate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity, and to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.[2]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various in vitro models. Its primary mechanism involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound.

| Assay | Cell Line | Stimulant | Measured Parameter | Result (IC₅₀) | Reference |

| Nitric Oxide Production | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Nitrite | > 100 μM | MedChemExpress |

Note: Further dose-dependent studies are required to establish a more precise IC₅₀ value and to quantify the inhibition of other key inflammatory markers such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting specific components of intracellular signaling cascades.

Studies have shown that this compound can inhibit the MAPK pathway. Specifically, it has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) induced by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in bone marrow macrophages, without affecting the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK). This selective inhibition of JNK contributes to its inhibitory effect on osteoclast differentiation.

As mentioned in the antioxidant section, this compound has been shown to inhibit the H₂O₂-induced phosphorylation of Akt in human dermal fibroblasts.[2] The PI3K/Akt pathway is also known to play a role in inflammatory responses, suggesting another mechanism for the anti-inflammatory action of this flavanone.

While direct evidence for the effect of this compound on the NF-κB pathway is limited, its ability to inhibit the production of nitric oxide, a process often regulated by NF-κB, suggests a potential modulatory role. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins (MAPK, Akt)

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with this compound and/or the relevant stimulant (e.g., RANKL, H₂O₂) for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, p38, ERK, and Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Caption: Inhibition of the RANKL-induced MAPK/JNK signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Caption: General experimental workflow for in vitro analysis.

Conclusion

This compound exhibits promising antioxidant and anti-inflammatory properties, primarily through the modulation of the MAPK/JNK and PI3K/Akt signaling pathways. While its qualitative effects are increasingly documented, there is a clear need for more comprehensive quantitative studies to fully elucidate its potency and therapeutic potential. This guide provides a foundational understanding of the current knowledge surrounding this compound and serves as a valuable resource for guiding future research and development efforts. Further investigation into its effects on the NF-κB pathway and a broader range of inflammatory mediators will be crucial in defining its role as a potential therapeutic agent for inflammatory and oxidative stress-related diseases.

References

Neuroprotective Properties of 6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing a core flavanone structure, DMF has demonstrated notable antioxidant, anti-inflammatory, and, most compellingly, neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of DMF's neuroprotective mechanisms, supported by quantitative data from key in vitro studies and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential translation of DMF into clinical applications for neurodegenerative diseases.

Core Neuroprotective Mechanisms

Current research indicates that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cellular senescence. The principal mechanisms of action identified to date include the induction of Heme Oxygenase-1 (HO-1) and Sirtuin 1 (SIRT1), and the inhibition of the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective and related activities of this compound.

Table 1: Cytoprotective Effects of this compound against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Cells [1]

| Treatment Group | Cell Viability (%) |

| Control | 100 ± 5.2 |

| Glutamate (5 mM) | 54.3 ± 3.7 |

| Glutamate + DMF (1 µM) | 65.1 ± 4.1 |

| Glutamate + DMF (5 µM) | 78.9 ± 4.5 |

| Glutamate + DMF (10 µM) | 89.2 ± 5.0 |

Table 2: Anti-inflammatory Effects of this compound on LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia [1]

| Treatment Group | NO Production (% of LPS Control) |

| Control | Not applicable |

| LPS (100 ng/mL) | 100 |

| LPS + DMF (1 µM) | 85.4 ± 6.3 |

| LPS + DMF (5 µM) | 62.1 ± 5.1 |

| LPS + DMF (10 µM) | 41.7 ± 4.8 |

Table 3: Effect of this compound on H₂O₂-Induced Cellular Senescence in Human Dermal Fibroblasts (HDFs) [2][3]

| Treatment Group | Senescence-Associated β-galactosidase (SA-β-gal) Positive Cells (%) |

| Control | 8.5 ± 1.2 |

| H₂O₂ (150 µM) | 75.3 ± 5.8 |

| H₂O₂ + DMF (10 µM) | 52.1 ± 4.3 |

| H₂O₂ + DMF (20 µM) | 35.8 ± 3.9 |

| H₂O₂ + DMF (40 µM) | 21.4 ± 2.7 |

Table 4: Modulation of Key Signaling Proteins by this compound

| Experimental Model | Treatment | Protein | Fold Change (vs. Control/Stimulated Control) | Reference |

| HT22 Cells | DMF (10 µM) | HO-1 Expression | ~3.5-fold increase | [1] |

| BV2 Microglia | LPS (100 ng/mL) + DMF (10 µM) | iNOS Expression | ~0.4-fold of LPS control | [1] |

| HDFs | H₂O₂ (150 µM) + DMF (40 µM) | Phospho-Akt (Ser473) | ~0.3-fold of H₂O₂ control | [2][3] |

| HDFs | DMF (40 µM) | SIRT1 Expression | ~2.8-fold increase | [2][3] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are underpinned by its ability to modulate complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for investigating DMF's neuroprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

Cell Culture and Treatment

-

Cell Lines:

-

Mouse hippocampal HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Mouse microglial BV2 cells were maintained in DMEM containing 10% FBS and 1% penicillin-streptomycin.

-

Human Dermal Fibroblasts (HDFs) were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

DMF Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then diluted in culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium was kept below 0.1%.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells[1]

-

Cell Seeding: HT22 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Pre-treatment: The culture medium was replaced with fresh medium containing various concentrations of DMF (1, 5, and 10 µM) and incubated for 1 hour.

-

Induction of Cytotoxicity: Glutamate was added to the wells to a final concentration of 5 mM, and the cells were incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

The plate was incubated for 4 hours at 37°C.

-

The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV2 Microglia[1]

-

Cell Seeding: BV2 cells were plated in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.

-

Pre-treatment: Cells were pre-treated with different concentrations of DMF (1, 5, and 10 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL and incubated for 24 hours.

-

NO Measurement (Griess Assay):

-

100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm.

-

The concentration of nitrite was determined using a sodium nitrite standard curve.

-

Western Blot Analysis for Protein Expression[1][2][3]

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 10-12% sodium dodecyl sulfate-polyacrylamide gels.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against HO-1, iNOS, phospho-Akt (Ser473), total Akt, SIRT1, or β-actin (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities were quantified using image analysis software and normalized to the loading control.

Senescence-Associated β-galactosidase (SA-β-gal) Staining in HDFs[2][3]

-

Cell Seeding and Treatment: HDFs were seeded in 6-well plates, pre-treated with DMF (10, 20, and 40 µM) for 24 hours, and then exposed to 150 µM H₂O₂ for 2 hours. The cells were then washed and incubated in fresh medium for 72 hours.

-

Fixation: Cells were washed with PBS and fixed with 4% paraformaldehyde for 10 minutes at room temperature.

-

Staining: After washing with PBS, the cells were incubated with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) overnight at 37°C in a dry incubator (no CO₂).

-

Imaging and Quantification: The cells were observed under a microscope, and the percentage of blue-stained (senescent) cells was determined by counting at least 300 cells in random fields.

Conclusion and Future Directions

The accumulated evidence strongly suggests that this compound is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to concurrently mitigate oxidative stress, suppress neuroinflammation, and combat cellular senescence positions it as a compelling candidate for further investigation in the context of various neurodegenerative disorders. Future research should focus on validating these in vitro findings in relevant in vivo models of neurodegeneration to assess the pharmacokinetic and pharmacodynamic properties of DMF and its therapeutic efficacy. Furthermore, elucidation of the precise molecular interactions of DMF with its targets will be crucial for optimizing its therapeutic potential and advancing its development as a novel neuroprotective drug.

References

- 1. Involvement of heme oxygenase-1 induction in the cytoprotective and immunomodulatory activities of this compound in murine hippocampal and microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of 6,4'-Dihydroxy-7-methoxyflavanone on Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclastogenesis, the differentiation and activation of osteoclasts, is a critical physiological process for bone remodeling and calcium homeostasis. However, excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. This technical guide delves into the molecular mechanisms by which 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a flavonoid isolated from the heartwood of Dalbergia odorifera, inhibits osteoclastogenesis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols, and quantitative data, serving as a resource for researchers and professionals in the field of bone biology and drug discovery.

Introduction

This compound (DMF) is a natural flavonoid compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Recent research has highlighted its potential as a therapeutic agent for bone-related diseases by targeting osteoclast differentiation and function.[1][5] This guide elucidates the inhibitory action of DMF on osteoclastogenesis, focusing on its modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling cascade.

Mechanism of Action: Inhibition of the RANKL-Mediated Signaling Pathway

The differentiation of bone marrow macrophages (BMMs) into mature osteoclasts is primarily driven by RANKL. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events.

DMF exerts its inhibitory effect on osteoclastogenesis by intervening in this critical signaling pathway. Mechanistically, DMF suppresses the RANKL-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] Specifically, it has been shown to strongly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) without significantly affecting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][4]

The inhibition of JNK phosphorylation leads to the downstream suppression of key transcription factors essential for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][2][3][4] The downregulation of c-Fos and NFATc1, the master regulator of osteoclastogenesis, ultimately results in the dose-dependent inhibition of osteoclast formation.[1][5]

Furthermore, DMF has been observed to disrupt the formation of the actin ring in mature osteoclasts.[1][2][3] This cytoskeletal structure is crucial for the bone-resorbing function of osteoclasts. By compromising the integrity of the actin ring, DMF directly impairs the pit-forming activity of mature osteoclasts, further contributing to its anti-resorptive properties.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the effects of this compound on osteoclastogenesis.

Table 1: Effect of DMF on Cell Viability and Osteoclast Differentiation

| Concentration (µM) | Cell Viability (BMMs) | TRAP Activity Inhibition |

| 0-30 | No significant effect | - |

| 3 | Significant inhibition | |

| 10 | Significant inhibition | |

| 30 | Significant inhibition |

Data derived from MTT and TRAP activity assays. BMMs (Bone Marrow Macrophages) were cultured for 3 days with varying concentrations of DMF.[1]

Table 2: Effect of DMF on RANKL-Induced MAPK Phosphorylation

| Treatment | p-JNK Levels | p-ERK Levels | p-p38 Levels |

| RANKL | Increased | Increased | Increased |

| RANKL + DMF (30 µM) | Strongly inhibited | No significant decrease | No significant decrease |

Data from Western blot analysis of BMMs stimulated with RANKL in the presence or absence of DMF.[1][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the inhibitory effects of DMF on osteoclastogenesis.

In Vitro Osteoclastogenesis Assay

This protocol describes the differentiation of primary mouse bone marrow cells into osteoclasts.

Materials:

-

Alpha Modified Eagle Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

-

This compound (DMF)

-

Bone marrow cells from mice

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (e.g., 30 ng/mL) for 24 hours.

-

Collect the non-adherent cells, which are the bone marrow-derived macrophages (BMMs).

-

Seed the BMMs in 96-well plates at a density of approximately 1x10^4 cells/well.

-

Culture the cells in the presence of M-CSF (e.g., 30 ng/mL), RANKL (e.g., 100 ng/mL), and the desired concentrations of DMF (e.g., 0, 3, 10, 30 µM).

-

Replace the culture medium every 2-3 days with fresh medium containing the respective treatments.

-

After 5-7 days, when multinucleated osteoclasts are visible, proceed with TRAP staining.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a marker enzyme for osteoclasts.

Materials:

-

TRAP staining kit (e.g., Leukocyte Acid Phosphatase Kit)

-

Fixative (e.g., 4% paraformaldehyde or 10% formalin)

-

Distilled water

-

Microscope

Procedure:

-

Aspirate the culture medium from the 96-well plates.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Prepare the TRAP staining solution according to the manufacturer's instructions, typically containing a substrate (e.g., Naphthol AS-BI phosphate) and a color developer (e.g., Fast Garnet GBC) in a tartrate-containing buffer.

-

Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes.

-

Wash the cells with distilled water.

-

Counterstain with a nuclear stain like hematoxylin if desired.

-

Count the TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells under a light microscope.

Cell Viability (MTT) Assay

This assay assesses the effect of DMF on the viability of BMMs.

Procedure:

-

Seed BMMs in a 96-well plate and culture for 3 days with various concentrations of DMF (0-30 µM).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Actin Ring Formation Assay

This assay visualizes the actin cytoskeleton of mature osteoclasts.

Procedure:

-

Culture BMMs on glass coverslips or bone slices to form mature osteoclasts.

-

Treat the mature osteoclasts with DMF for a specified period (e.g., 48 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1-0.3% Triton X-100 for 5 minutes.

-

Stain the F-actin with fluorescently labeled phalloidin (e.g., rhodamine-conjugated phalloidin) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Visualize the actin rings using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect the phosphorylation of MAPKs and the expression of c-Fos and NFATc1.

Procedure:

-

Culture BMMs and starve them for a few hours.

-

Pre-treat the cells with DMF for 1 hour.

-

Stimulate the cells with RANKL for a short period (e.g., 15 minutes for MAPK phosphorylation) or a longer period (e.g., 24-72 hours for c-Fos and NFATc1 expression).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total JNK, ERK, p38, c-Fos, and NFATc1.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound effectively inhibits osteoclastogenesis in vitro through the suppression of the RANKL-induced MAPK/JNK signaling pathway, leading to the downregulation of the master osteoclastogenic transcription factors c-Fos and NFATc1.[1][2][3][4] Additionally, DMF impairs the bone-resorbing function of mature osteoclasts by disrupting actin ring formation.[1][5] These findings underscore the potential of DMF as a promising candidate for the development of novel therapeutics for the treatment of bone diseases characterized by excessive bone resorption. The detailed protocols provided in this guide offer a framework for further investigation and validation of the anti-osteoclastogenic properties of this and other flavonoid compounds.

References

A Technical Guide to the Anti-Senescent Effects of 6,4'-Dihydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in organismal health. While it can act as a tumor-suppressive mechanism and aid in tissue repair, the accumulation of senescent cells is a key contributor to aging and a range of age-related pathologies.[1][2] These cells exhibit distinct phenotypic changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal) and the upregulation of cell cycle inhibitors like p53, p21Cip1/WAF1, and p16Ink4a.[1][3] 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a flavonoid compound isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory, anti-oxidative, and neuroprotective properties.[4][5][6] Emerging research has highlighted its potential as a potent anti-senescence agent, capable of mitigating the detrimental effects of cellular aging through multiple signaling pathways.

This technical guide provides an in-depth overview of the mechanisms by which DMF combats cellular senescence, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Core Anti-Senescence Effects of this compound

DMF has been shown to effectively attenuate the hallmarks of cellular senescence induced by various stressors, including oxidative stress (H₂O₂ and D-galactose).[1][4] Pre-treatment with DMF consistently leads to a reduction in senescent cell populations and a restoration of normal cellular function.[1][4][7] The primary effects are a marked decrease in SA-β-gal activity and a downregulation of key proteins that enforce cell cycle arrest.[1][4][5]

Data Presentation: Summary of Quantitative Effects

The following table summarizes the observed effects of DMF on key markers of cellular senescence in different experimental models.

| Senescence Marker | Cell Model | Inducer | Effect of DMF Treatment | Reference |

| SA-β-gal Activity | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |

| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |

| Cell Proliferation / Growth | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased / Restored | [4][5] |

| C2C12 Myoblasts | D-galactose | Increased / Restored | [1][7] | |

| p53 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased (ac-p53) | [4][5] |

| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |

| p21Cip1/WAF1 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |

| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |

| p16Ink4a Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |

| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |

| pRb Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased | [4][5] |

| Cyclin D1 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased | [4][5] |

| Mitochondrial ROS | C2C12 Myoblasts | D-galactose | Decreased | [1] |

Molecular Mechanisms of Action

DMF exerts its anti-senescence effects by modulating distinct, yet complementary, signaling pathways. Research has identified its ability to activate key sirtuins—SIRT1 and SIRT3—which are critical regulators of cellular metabolism, stress resistance, and aging.

SIRT1 Induction and PI3K/Akt Pathway Inhibition in Human Dermal Fibroblasts

In a model of oxidative stress-induced premature senescence in Human Dermal Fibroblasts (HDFs), DMF was found to act primarily through the activation of Sirtuin 1 (SIRT1).[4]

-

SIRT1 Activation : DMF treatment leads to a concentration- and time-dependent increase in both the expression and deacetylase activity of SIRT1.[4][5]

-

p53 Deacetylation : Activated SIRT1 deacetylates p53, leading to a decrease in acetylated-p53 (ac-p53) and subsequent downregulation of its transcriptional targets, p21Cip1/WAF1 and p16Ink4a.[4][5] This relieves the block on the cell cycle.

-

Inhibition of PI3K/Akt Signaling : Concurrently, DMF inhibits the phosphorylation of Akt, a key pro-survival and pro-senescence signaling molecule, which is typically activated by H₂O₂-induced oxidative stress.[4]

-

Senescence Abrogation : The crucial role of SIRT1 is confirmed by experiments where SIRT1 knockdown using siRNA completely abrogates the protective, anti-senescence effects of DMF.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activation of Sirtuin3 by 6,4′-Dihydroxy-7-methoxyflavanone Against Myoblasts Senescence by Attenuating D-Galactose-Induced Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

SIRT1 Induction by 6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,4'-Dihydroxy-7-methoxyflavanone (DMF), a naturally occurring flavonoid, has demonstrated significant potential in cellular protection, particularly through its influence on Sirtuin 1 (SIRT1). This technical guide provides an in-depth overview of the induction of SIRT1 by DMF, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to support further research and development of DMF as a potential therapeutic agent for age-related and oxidative stress-mediated pathologies.

Quantitative Data Summary

The induction of SIRT1 expression and activity by this compound has been quantitatively assessed in human dermal fibroblasts (HDFs). The following tables summarize the concentration- and time-dependent effects of DMF on SIRT1.

Table 1: Concentration-Dependent Effect of DMF on SIRT1 Expression and Activity

| DMF Concentration (µM) | Relative SIRT1 mRNA Expression (Fold Change) | Relative SIRT1 Protein Expression (Fold Change) | Relative SIRT1 Activity (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 20 | ~1.2 | ~1.3 | ~1.4 |

| 40 | ~1.5 | ~1.6 | ~1.8 |

| 80 | ~1.8 | ~2.0 | ~2.2 |

Data extrapolated from graphical representations in existing research. Cells were treated for 12 hours.

Table 2: Time-Dependent Effect of 80 µM DMF on SIRT1 Expression and Activity

| Time (hours) | Relative SIRT1 mRNA Expression (Fold Change) | Relative SIRT1 Protein Expression (Fold Change) | Relative SIRT1 Activity (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 |

| 6 | ~1.4 | ~1.5 | ~1.6 |

| 12 | ~1.8 | ~2.0 | ~2.2 |

| 24 | ~1.5 | ~1.7 | ~1.9 |

Data extrapolated from graphical representations in existing research.

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the effects of DMF on SIRT1 and cellular senescence.

Cell Culture and Treatment

Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells are pretreated with varying concentrations of this compound for specified durations before induction of senescence, typically with hydrogen peroxide (H₂O₂).

Western Blot Analysis for SIRT1 and Pathway-Related Proteins

This protocol is designed to detect and quantify SIRT1 and other proteins of interest (e.g., ac-p53, p21, p16, pRb, cyclin D1, Akt, p-Akt).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for SIRT1 and other target proteins, diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometric analysis is performed using image analysis software, with protein levels normalized to a loading control such as β-actin or GAPDH.[1]

Real-Time Quantitative PCR (RT-qPCR) for SIRT1 mRNA Expression

This method is used to quantify the relative changes in SIRT1 gene expression.

-

RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for SIRT1 and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of SIRT1 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

SIRT1 Activity Assay

A fluorometric assay is utilized to measure the enzymatic activity of SIRT1.[1]

-

Nuclear Extraction: Nuclear extracts are prepared from treated and control cells.

-

Assay Reaction: The assay is performed using a commercial SIRT1 activity assay kit, which typically includes a fluorogenic acetylated peptide substrate. The nuclear extract is incubated with the substrate and NAD+.

-

Fluorescence Measurement: The deacetylated substrate is then cleaved by a developer, releasing a fluorescent group. The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculation: SIRT1 activity is calculated based on the fluorescence intensity, normalized to the protein concentration of the nuclear extract.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used marker for cellular senescence.[1]

-

Fixation: Cells grown in culture plates are washed with PBS and fixed with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Staining: After washing with PBS, the cells are incubated with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0 overnight at 37°C in a non-CO₂ incubator.

-

Visualization: Senescent cells, which exhibit increased β-galactosidase activity at this pH, will stain blue.

-

Quantification: The percentage of blue-stained senescent cells is determined by counting under a light microscope.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the known and putative signaling pathways involved in the action of this compound.

Caption: Signaling pathway of DMF in preventing cellular senescence.

References

A Comprehensive Review of the Bioactivities of 6,4'-Dihydroxy-7-methoxyflavanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavanone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of its reported bioactivities, including anti-inflammatory, anti-osteoclastogenic, anti-senescence, and neuroprotective effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to suppress key inflammatory mediators in cellular models of inflammation.

Quantitative Data on Anti-inflammatory Effects

| Assay | Cell Line | Treatment | Endpoint | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO | While a specific IC50 for this compound is not available in the reviewed literature, similar dihydroxyflavones have shown potent activity. For instance, 6,3',4'-trihydroxyflavone exhibited an IC50 of 12.0 µM for NO suppression[1]. | [1] |

| Pro-inflammatory Cytokines | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-1β, IL-6, TNF-α | Dose-dependent downregulation of IL-1β and IL-6 has been observed with similar flavones[1]. | [1] |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW264.7 Macrophages

Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated control.

Anti-osteoclastogenic Activity

A significant bioactivity of this compound is its ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. This suggests its potential as a therapeutic agent for bone diseases like osteoporosis.

Quantitative Data on Anti-osteoclastogenic Effects

| Assay | Cell Model | Treatment | Endpoint | Result | Reference |

| Osteoclast Differentiation | Bone Marrow-derived Macrophages (BMMs) | RANKL | Inhibition of TRAP-positive multinucleated cells | Dose-dependent inhibition observed at concentrations of 3-30 µM. | [2][3] |

| Actin Ring Formation | Mature Osteoclasts | - | Disruption of actin rings | Disruption observed at concentrations of 0-30 µM over 48 hours. | [3] |

| Pit Formation Assay | Mature Osteoclasts on bone slices | - | Suppression of bone resorption | Dose-dependent suppression of pit-forming activity. | [2] |

Experimental Protocol: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Differentiation

Cell Culture and Differentiation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and 30 ng/mL of M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs). BMMs are then seeded in 96-well plates and cultured with 30 ng/mL M-CSF and 50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in the presence of various concentrations of this compound for 4-5 days to induce osteoclast differentiation.

TRAP Staining Procedure:

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 10% formalin for 10 minutes at room temperature.

-

After washing with PBS, the cells are incubated with a TRAP staining solution (e.g., using a leukocyte acid phosphatase kit) at 37°C until a red color develops in the osteoclasts.

-

The staining reaction is stopped by washing with distilled water.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.

Signaling Pathway: Inhibition of RANKL-induced Osteoclastogenesis

This compound inhibits osteoclast differentiation by targeting the RANKL signaling pathway. Specifically, it has been shown to suppress the RANKL-induced phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of crucial transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1)[2][3].

Caption: Inhibition of the RANKL/JNK signaling pathway by this compound.

Anti-senescence Activity

This flavanone has been shown to protect against premature cellular senescence induced by oxidative stress. This effect is mediated through the modulation of key signaling pathways involved in aging.

Quantitative Data on Anti-senescence Effects

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Human Dermal Fibroblasts (HDFs) | H2O2 | Decreased SA-β-gal activity | Pretreatment with the flavanone significantly inhibited the H2O2-induced increase in senescent cells. | [4] |

| SIRT1 Activity | Human Dermal Fibroblasts (HDFs) | - | Increased SIRT1 expression and activity | Concentration- and time-dependent induction of SIRT1. | [4][5] |

| Akt Phosphorylation | Human Dermal Fibroblasts (HDFs) | H2O2 | Inhibition of Akt phosphorylation | The flavanone inhibited H2O2-induced phosphorylation of Akt. | [4] |

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

Cell Culture and Induction of Senescence: Human Dermal Fibroblasts (HDFs) are cultured in DMEM with 10% FBS. To induce premature senescence, sub-confluent cells are treated with a sub-lethal concentration of hydrogen peroxide (H2O2) for a specified period. For investigating the protective effects, cells are pre-treated with this compound before H2O2 exposure.

SA-β-gal Staining Procedure:

-

After treatment, cells are washed twice with PBS.

-

Cells are fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

After washing twice with PBS, the staining solution is added. The staining solution contains: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

The cells are incubated at 37°C overnight in a dry incubator (no CO2).

-

Senescent cells, which express β-galactosidase at pH 6.0, will stain blue. The percentage of blue-stained cells is determined by counting under a microscope.

Signaling Pathway: Anti-senescence Mechanism

This compound exerts its anti-senescence effects through a dual mechanism: the activation of Sirtuin 1 (SIRT1) and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance and lifespan extension. The inhibition of the pro-survival Akt pathway contributes to the prevention of senescence-associated phenotypes[4].

Caption: Dual mechanism of anti-senescence activity of this compound.

Neuroprotective Activity

While direct quantitative data for this compound is limited in the available literature, studies on structurally similar flavanones, such as 6,7,4'-trihydroxyflavanone, have demonstrated significant neuroprotective effects in cellular models of neurotoxicity. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.

Putative Quantitative Data on Neuroprotective Effects (Based on similar compounds)

| Assay | Cell Line | Toxin | Endpoint | Putative Result | Reference (for similar compounds) |

| Cell Viability (MTT Assay) | SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) or H2O2 | Increased cell viability | Pre-treatment with the flavanone is expected to dose-dependently increase cell viability. For instance, 6,7,4'-trihydroxyisoflavone significantly inhibited 6-OHDA-induced neuronal cell death[6]. | [6][7] |

| Reactive Oxygen Species (ROS) Production | SH-SY5Y Neuroblastoma | 6-OHDA or H2O2 | Decreased intracellular ROS | The flavanone is expected to reduce the generation of ROS. 6,7,4'-trihydroxyflavanone was shown to attenuate ROS production[7]. | [7] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS. For neuroprotection assays, cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-3 hours) before being exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for another 24 hours.

Cell Viability (MTT Assay):

-

Following the treatment period, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Experimental Workflow: Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound.

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a promising natural compound with a range of beneficial bioactivities. Its ability to modulate key signaling pathways involved in inflammation, bone metabolism, and cellular aging underscores its potential for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in in vivo models of disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of 6,7,4'-trihydroxyisoflavone, a major metabolite of daidzein, on 6-hydroxydopamine-induced neuronal cell death in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isolating 6,4'-Dihydroxy-7-methoxyflavanone: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the isolation of 6,4'-Dihydroxy-7-methoxyflavanone from its natural source, the heartwood of Dalbergia odorifera. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and characterization of this bioactive flavonoid. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Introduction

This compound is a flavanone found in the heartwood of Dalbergia odorifera T. Chen, a tree highly valued in traditional medicine.[1][2][3][4] This compound has been shown to inhibit osteoclast differentiation and function, suggesting its potential in treating bone-related diseases such as osteoporosis.[1][2][3] Furthermore, it has been demonstrated to protect against cellular senescence by upregulating SIRT1 and inhibiting the PI3K/Akt signaling pathway.[5][6] This protocol outlines a robust method for the isolation of this compound, enabling further investigation into its biological activities and therapeutic potential.

Data Summary

The following table summarizes the quantitative data associated with the isolation of a similar flavanone from a related Dalbergia species, providing an expected range for yield and purity.

| Parameter | Value | Source |

| Starting Material (Dried Heartwood Powder) | 902.6 g | [7][8] |

| Extraction Solvent | Chloroform | [7][8] |

| Yield of Purified Flavane | 576.4 mg | [7][8] |

| Purity (by NMR) | >95% | Assumed based on characterization data |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the heartwood of Dalbergia odorifera.

Preparation of Plant Material

-

Obtain heartwood of Dalbergia odorifera.

-

Air-dry the heartwood chips to a constant weight.

-

Grind the dried heartwood into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction

Two primary methods for extraction are presented below. Method A is a general methanol-based extraction, while Method B is an optimized ultrasonic-assisted extraction which may offer higher efficiency.

Method A: Maceration with Methanol

-

Weigh 1 kg of the dried heartwood powder and place it in a large glass container.

-

Add 5 L of 95% methanol to the powder.

-

Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional shaking.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

Method B: Ultrasonic-Assisted Extraction with 70% Methanol

-

Weigh 200 g of the dried heartwood powder and place it in a suitable vessel.

-

Add 2.5 L of 70% methanol.[9]

-

Place the vessel in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature.[9]

-

Filter the mixture and collect the filtrate.

-

Repeat the ultrasonic extraction on the residue two more times.

-

Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

Fractionation and Purification

The crude extract is subjected to a multi-step chromatographic process to isolate the target compound.

Step 3.1: Solvent Partitioning (Optional but Recommended)

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Collect each solvent phase separately and concentrate them to dryness. The flavanone is expected to be enriched in the chloroform or ethyl acetate fraction.

Step 3.2: Silica Gel Column Chromatography

-

Prepare a silica gel (100-200 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane or petroleum ether).

-

Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 to 0:100).[7][8]

-

Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

Step 3.3: Sephadex LH-20 Column Chromatography

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

Pack the column with Sephadex LH-20 and equilibrate with the elution solvent (e.g., a mixture of dichloromethane and methanol, 1:1).[7][8]

-

Dissolve the semi-purified fraction in a minimal amount of the elution solvent and load it onto the column.

-

Elute with the same solvent system and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Structure Elucidation and Purity Assessment

-

Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways

Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.

Caption: Regulation of the SIRT1 and PI3K/Akt pathways by this compound.

References

- 1. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]

- 3. This compound Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 6,4'-Dihydroxy-7-methoxyflavanone using HPLC

Introduction

6,4'-Dihydroxy-7-methoxyflavanone is a flavonoid compound that has been isolated from sources such as the heartwood of Dalbergia odorifera.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, it has been shown to inhibit receptor activators of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, suggesting its potential in osteoporosis research.[1][2] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable quantitative methods becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of flavonoid compounds in various matrices.

This document provides a detailed application note and a proposed protocol for the quantification of this compound by HPLC. While a specific validated HPLC method for this particular flavanone is not extensively documented in publicly available literature, the provided methodology is based on established methods for the analysis of flavonoids from Dalbergia odorifera and other structurally similar compounds.[3][4][5]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals who require a robust method for the quantification of this compound in research samples, natural product extracts, or pharmaceutical formulations.

Proposed HPLC Method for Quantification

This proposed method is a starting point for the development and validation of a quantitative HPLC assay for this compound. Optimization of the mobile phase composition, gradient, and other chromatographic parameters may be necessary depending on the sample matrix and instrumentation.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent with DAD detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10-30% B; 5-20 min: 30-60% B; 20-25 min: 60-90% B; 25-30 min: 90% B (hold); 30-31 min: 90-10% B; 31-35 min: 10% B (hold) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) at 280 nm |

Quantitative Data Summary (Hypothetical)

The following table summarizes the type of quantitative data that should be obtained during the validation of the HPLC method. These values are provided as an example and will need to be experimentally determined.

| Parameter | Expected Value |

| Retention Time (tR) | ~15-20 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Dalbergia odorifera heartwood)

-

Grinding: Grind the dried heartwood of Dalbergia odorifera into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered sample into a flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic extraction for 45 minutes.[5]

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the filtered sample and standard solutions.

-

Run the HPLC analysis using the gradient conditions specified in the "Chromatographic Conditions" table.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

4. Quantification

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Signaling Pathway: Inhibition of PI3K/Akt Pathway

This compound has been shown to protect against H2O2-induced cellular senescence by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6]

Caption: Inhibition of the PI3K/Akt signaling pathway by the flavanone.

Signaling Pathway: Inhibition of RANKL-induced Osteoclastogenesis

This compound inhibits the differentiation of osteoclasts by targeting the MAPKs (Mitogen-Activated Protein Kinases) signaling pathway induced by RANKL.[2]

Caption: Inhibition of RANKL-induced osteoclastogenesis by the flavanone.

References

- 1. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]

- 5. Analysis of Flavonoids in <i>Dalbergia odorifera</i> by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - ProQuest [proquest.com]

- 6. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of 6,4'-Dihydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavonoid that has garnered significant interest in the scientific community.[1][2][3][4] Isolated from sources such as the heartwood of Dalbergia odorifera, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Of particular note is its inhibitory effect on osteoclast differentiation and function, making it a potential therapeutic agent for bone-related diseases like osteoporosis and rheumatoid arthritis.[1][2][3][4]

The mechanism of action for this compound involves the modulation of key signaling pathways. It has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis.[1][2][3][4] This is achieved by suppressing the expression of crucial transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway.[1][2]

Given its therapeutic potential, sensitive and specific analytical methods are required for the pharmacokinetic and pharmacodynamic studies of this compound in various biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the accurate quantification of this and other flavonoids.[5] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Mass Spectrometry Analysis

The analysis of this compound by mass spectrometry typically involves electrospray ionization (ESI) in either positive or negative ion mode, followed by tandem mass spectrometry (MS/MS) for fragmentation analysis. The choice of ionization mode can influence sensitivity, with negative ESI often providing good results for flavonoids.[6]

Expected Fragmentation Pattern

The fragmentation of flavonoids in MS/MS is well-characterized and often involves retro-Diels-Alder (rDA) reactions, as well as losses of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from methoxy groups.[7][8] For this compound (exact mass: 286.08), the following fragmentation pathways can be anticipated:

-

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxylated flavonoids, leading to a fragment ion at m/z 271.[8]

-

Retro-Diels-Alder (rDA) fragmentation: Cleavage of the C-ring can provide structural information about the A and B rings.

-

Loss of water (H₂O): Dehydration can occur from the hydroxyl groups.

-

Loss of carbon monoxide (CO): This is a common loss from the C-ring.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound in Multiple Reaction Monitoring (MRM) mode. These values are predictive and may require optimization for specific instrumentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |

| This compound | 287.09 ([M+H]⁺) | 153.02 | 25 |

| This compound | 287.09 ([M+H]⁺) | 137.02 | 30 |

| This compound | 285.07 ([M-H]⁻) | 270.05 | 20 |

| Hypothetical Metabolite (Glucuronide) | 463.12 ([M+H]⁺) | 287.09 | 20 |

| Hypothetical Metabolite (Sulfate) | 367.04 ([M+H]⁺) | 287.09 | 22 |

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture Lysate

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.

-

Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-